Hydrogen Bonding and Lipophilicity: Measurable Physicochemical Differences from the 4-Amino-1-benzylpiperidine Parent Scaffold
Compared to the simpler analog 4-amino-1-benzylpiperidine, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine possesses an additional hydroxymethyl group. This results in quantifiable differences in key drug-likeness parameters. The target compound has 2 hydrogen bond donors and 3 acceptors, while the analog has 1 donor and 2 acceptors [1]. This structural change contributes to a lower predicted lipophilicity (XLogP3-AA = 1.1 [1]) compared to the analog's predicted XLogP3-AA of approximately 1.7 [2].
| Evidence Dimension | Hydrogen Bond Donors/Acceptors and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 H-Bond Donors, 3 H-Bond Acceptors, XLogP3-AA = 1.1 |
| Comparator Or Baseline | 4-Amino-1-benzylpiperidine (CAS 50541-93-0): 1 H-Bond Donor, 2 H-Bond Acceptors, XLogP3-AA = 1.7 (predicted) |
| Quantified Difference | Target has +1 H-Bond Donor, +1 H-Bond Acceptor, and a lower XLogP3-AA by -0.6 log units. |
| Conditions | Data derived from PubChem computed properties (XLogP3-AA 3.0) and PubChem compound data. |
Why This Matters
The increased hydrogen bonding capacity and lower lipophilicity of the target compound directly influence its aqueous solubility and permeability profile, making it a distinct starting point for optimizing ADME properties in a lead compound series.
- [1] PubChem. (2026). Compound Summary for CID 34181472, [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 77147, 4-Amino-1-benzylpiperidine. National Center for Biotechnology Information. View Source
